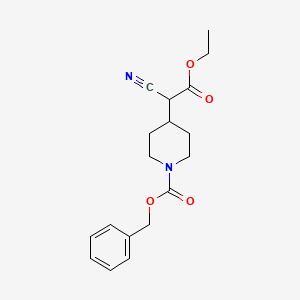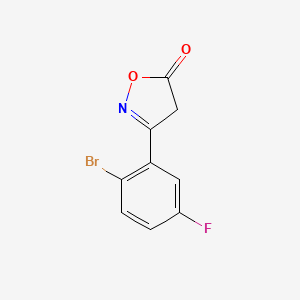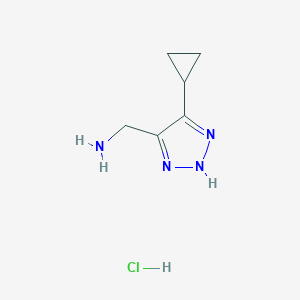![molecular formula C7H7N5 B13501933 Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
Pyrido[3,2-d]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,2-d]pyrimidine-2,4-diamine: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications . The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the condensation of pyrimidine derivatives with various amines. One common method involves the reaction of 2,4,6-triaminopyrimidine with nitromalonaldehyde to form 2,4-diamino-6-nitropyrido[3,2-d]pyrimidine, which is then reduced to its corresponding 6-amino analogue using Raney nickel in dimethylformamide . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[3,2-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reductive agents like sodium borohydride and Raney nickel are often employed in reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride and bromine.
Major Products: The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, pyrido[3,2-d]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as an inhibitor of various enzymes and receptors. It has shown promise in inhibiting tyrosine kinases, dihydrofolate reductase, and other critical enzymes involved in cellular processes .
Medicine: In medicine, this compound derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents. These compounds have shown efficacy in preclinical studies and are being explored for their therapeutic potential .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it a valuable component in industrial applications .
Wirkmechanismus
The mechanism of action of pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it inhibits dihydrofolate reductase by binding to its active site, thereby preventing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition leads to the disruption of cellular processes and ultimately results in cell death . Additionally, this compound can act as a kinase inhibitor, blocking the activity of tyrosine kinases and other signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
- Pyrido[2,3-d]pyrimidine-2,4-diamine
- Pyrido[3,4-d]pyrimidine-2,4-diamine
- Pyrido[4,3-d]pyrimidine-2,4-diamine
Comparison: Pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific ring fusion pattern, which influences its chemical properties and biological activities. Compared to pyrido[2,3-d]pyrimidine-2,4-diamine, it exhibits different binding affinities and selectivities for various molecular targets . Pyrido[3,4-d]pyrimidine-2,4-diamine and pyrido[4,3-d]pyrimidine-2,4-diamine also have distinct biological activities, making each compound valuable for different therapeutic applications .
Eigenschaften
Molekularformel |
C7H7N5 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H7N5/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H,(H4,8,9,11,12) |
InChI-Schlüssel |
CMMSUVYMWKBPQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=NC(=N2)N)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


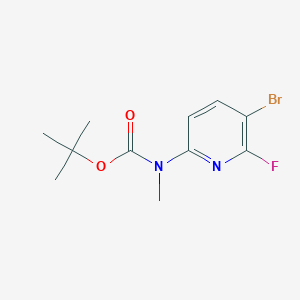
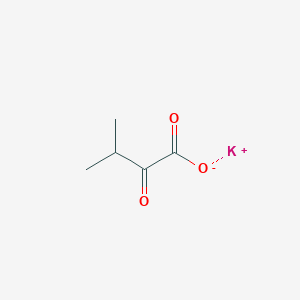

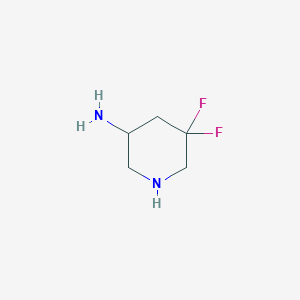
![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
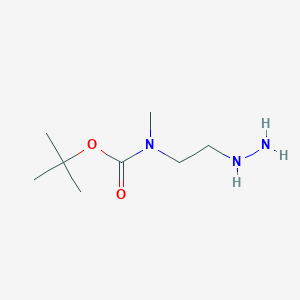
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)

![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)
